molecular formula C9H10BrNO2 B1427109 Ethyl 5-bromo-6-methylnicotinate CAS No. 1190862-70-4

Ethyl 5-bromo-6-methylnicotinate

Cat. No.: B1427109
CAS No.: 1190862-70-4
M. Wt: 244.08 g/mol
InChI Key: AFNPRVLCAREGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-6-methylnicotinate is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 . The IUPAC name for this compound is ethyl 6-bromo-5-methylnicotinate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is stored at temperatures between 2-8°C . It has a predicted boiling point of 270.5±35.0 °C and a predicted density of 1.439±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Development

  • Ethyl 5-bromo-6-methylnicotinate and related compounds have been utilized in the development of multi-kilogram-scale syntheses for clinical and preclinical studies, demonstrating their role in the synthesis of pharmaceutical intermediates, such as P2Y12 receptor antagonists used in treating thrombosis (Andersen et al., 2013). The research highlights process improvements leading to significant yield and purity enhancements in key intermediates for clinical development.

Structural Analysis and Characterization

  • Single crystal X-ray analysis and vibrational spectral studies have been conducted on derivatives of this compound to understand their molecular structure and properties. Such analyses provide insights into the compound's crystalline structure and its potential applications in material science (Luo et al., 2019).

Supramolecular Chemistry

  • Investigations into the supramolecular self-assembly of this compound derivatives have revealed their ability to form complex structures through noncovalent interactions. This property has implications for the design of novel materials with specific functionalities, including dual anti-inflammatory activities explored through molecular docking studies (Dowarah et al., 2022).

Corrosion Inhibition

  • Pyranpyrazole derivatives, structurally related to this compound, have shown potential as novel corrosion inhibitors for mild steel in industrial applications. These findings highlight the broader utility of brominated ethyl nicotinate derivatives in applied chemistry, especially for protecting metals against corrosion (Dohare et al., 2017).

Enantiomeric Resolution

  • The compound has also been explored in the context of chiral separation techniques, where enantiomeric resolution studies on related molecules demonstrate the potential for utilizing such compounds in the development of methods for the separation of chiral substances (Ali et al., 2016).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

The mode of action of Ethyl 5-bromo-6-methylnicotinate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level remain to be elucidated.

Pharmacokinetics

The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties may impact the bioavailability of the compound, but more detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed to fully understand its pharmacokinetic profile.

Properties

IUPAC Name

ethyl 5-bromo-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNPRVLCAREGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255670
Record name Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190862-70-4
Record name Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190862-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven-dried resealable Schlenk tube was charged with ethyl 5,6-dibromonicotinate (preparation 47b, 1.09 g, 3.5 mmol), methylboronic acid (0.24 g, 4.0 mmol), potassium carbonate (1.46 g, 10.6 mmol) and 1,4-dioxane (27 mL). The Schlenk tube was subjected to three cycles of evacuation-backfilling with argon, and then tetrakis(triphenylphosphine)palladium(0) (0.41 g, 0.35 mmol) was added. After three new cycles of evacuation-backfilling with argon, the Schlenk tube was sealed and the mixture was stirred and heated in an oil bath to 110° C. After 3 days, the mixture was cooled, filtered through Celite® and the filtrate was evaporated. Purification of the residue by flash chromatography (97:3 to 9:1 hexanes/ethyl acetate) gave the title compound (0.41 g, 45%) as a solid.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
0.41 g
Type
catalyst
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-6-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-6-methylnicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-6-methylnicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromo-6-methylnicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-6-methylnicotinate
Reactant of Route 6
Ethyl 5-bromo-6-methylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.